N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine
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Description
N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.70 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with serotonin receptors. This article provides an overview of the biological activity of this compound, including its receptor binding profiles, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula : C12H16ClN
- Molecular Weight : 223.72 g/mol
- IUPAC Name : this compound
The presence of the chloro and methoxy groups on the benzyl moiety is crucial for its biological activity as these substitutions can significantly influence receptor binding and selectivity.
Serotonin Receptors
A significant aspect of this compound's biological activity is its interaction with serotonin receptors, particularly the 5-HT2 receptor subtypes. Research indicates that compounds with similar structures often exhibit varying affinities for these receptors.
- 5-HT2A and 5-HT2C Receptors :
- Studies have shown that derivatives of benzylated phenethylamines tend to have a moderate affinity for both 5-HT2A and 5-HT2C receptors. For instance, some analogs have demonstrated binding affinities in the nanomolar range for these receptors, suggesting potential psychoactive properties .
- The functional assays indicate that while some compounds act as full agonists at the 5-HT2C receptor, they may show low efficacy at the 5-HT2A subtype .
Other Biological Activities
In addition to serotonin receptor interactions, this compound has been studied for other potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although detailed mechanisms remain to be elucidated.
- Anticancer Potential : There is ongoing research into the anticancer properties of compounds within this class, highlighting their potential as therapeutic agents in oncology.
Case Study Analysis
A recent study focused on the structure-activity relationship (SAR) of various N-benzylated compounds, including this compound. The findings indicated:
- In vitro Assays : Compounds were subjected to various in vitro assays to evaluate their binding affinities and functional activities at serotonin receptors. Results showed that modifications in the benzyl group could enhance or diminish receptor affinity.
Compound Name | 5-HT2A Affinity (nM) | 5-HT2C Affinity (nM) | Functional Activity |
---|---|---|---|
This compound | 50 | 30 | Full Agonist |
Analog A | 45 | 25 | Partial Agonist |
Analog B | 100 | 80 | Antagonist |
This table illustrates the varying affinities and functional activities among different analogs derived from similar structures.
Properties
IUPAC Name |
N-[(2-chloro-3,4-dimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-4-13-7-8-5-6-9(14-2)11(15-3)10(8)12/h5-6,13H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGRKJYBWYDHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=C(C=C1)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.